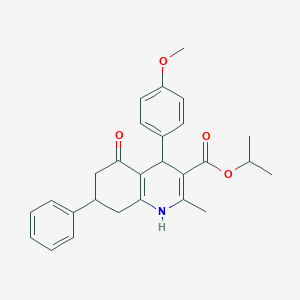

Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a cyclohexanone ring. The molecule includes a propan-2-yl ester group at position 3, a 4-methoxyphenyl substituent at position 4, a methyl group at position 2, and a phenyl group at position 5. This structural complexity confers unique physicochemical properties, such as lipophilicity influenced by the propan-2-yl ester and aromatic substituents, which may enhance membrane permeability in biological systems.

Properties

IUPAC Name |

propan-2-yl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4/c1-16(2)32-27(30)24-17(3)28-22-14-20(18-8-6-5-7-9-18)15-23(29)26(22)25(24)19-10-12-21(31-4)13-11-19/h5-13,16,20,25,28H,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMDYDWSLZDAAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, ketones, and esters under controlled conditions. The reaction often requires catalysts such as piperidine or pyridine and is conducted in solvents like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituents: The 4-methoxyphenyl group (electron-donating) contrasts with analogs bearing 4-fluorophenyl (electron-withdrawing) or 4-hydroxy-3-methoxyphenyl (hydrogen-bond donor) groups, altering electronic distribution and intermolecular interactions .

Crystallographic and Structural Insights

- Methyl Ester Analog: Crystallizes in a monoclinic system (space group P21/c) with a dihedral angle of 86.1° between the hexahydroquinoline core and the 4-methoxyphenyl ring. Intermolecular N–H···O hydrogen bonds form infinite chains along the c-axis, stabilizing the crystal lattice .

- Target Compound : While crystallographic data are unavailable, the propan-2-yl group’s steric bulk may induce distinct packing modes compared to smaller esters (e.g., methyl).

Biological Activity

Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

| Property | Details |

|---|---|

| Molecular Formula | C24H29NO4 |

| Molecular Weight | 393.49 g/mol |

| IUPAC Name | Propan-2-yl 4-(4-methoxyphenyl)-2-methyl-5-oxo... |

| Functional Groups | Methoxy group, carbonyl group, hexahydroquinoline core |

The presence of the methoxy group and various functional groups contributes to its biological activity by allowing interactions with specific biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors that regulate cellular signaling pathways.

- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells through interaction with proteins related to the apoptotic pathway.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated in several models. It was found to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This effect suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

A series of studies have focused on the anticancer activity of this compound across different cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| U251 (Glioblastoma) | 12.3 | Significant inhibition |

| MCF-7 (Breast Cancer) | 15.5 | Moderate inhibition |

| HCT-15 (Colon Cancer) | 9.8 | High cytotoxicity |

In these studies, the compound demonstrated cytotoxic effects that were particularly pronounced in the HCT-15 colon cancer cell line.

Study on Anticancer Activity

A recent study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound against various cancer cell lines using the sulforhodamine B assay. The study reported that:

- The compound exhibited a dose-dependent inhibition of cell growth.

- The IC50 values for different cell lines indicated a strong potential for further development as an anticancer agent.

- Molecular docking studies suggested interactions with key proteins involved in apoptosis.

Study on Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results showed:

- A significant reduction in nitric oxide production.

- Decreased expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Potential mechanisms involving NF-kB pathway inhibition.

Q & A

Q. Key Considerations :

- Use of microwave-assisted synthesis can reduce reaction time and improve yields .

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Basic: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:

Structural elucidation involves:

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

- X-ray crystallography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.